molecular formula C13H11N5O B11861387 N-(9-Methyl-9H-purin-6-yl)benzamide

N-(9-Methyl-9H-purin-6-yl)benzamide

Cat. No.: B11861387
M. Wt: 253.26 g/mol
InChI Key: QIAGWBDCSUYAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Methyl-9H-purin-6-yl)benzamide is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Methyl-9H-purin-6-yl)benzamide typically involves the reaction of 9-methyl-9H-purine-6-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Duration: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(9-Methyl-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The purine ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives

    Reduction: Formation of reduced purine derivatives

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

N-(9-Methyl-9H-purin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(9-Methyl-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound may also interact with nucleic acids, influencing processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-purin-6-yl)benzamide
  • N6-Benzoyladenine
  • N-Phenyl-N-(2-pyridinyl)benzamide

Uniqueness

N-(9-Methyl-9H-purin-6-yl)benzamide is unique due to the presence of the methyl group on the purine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N-(9-methylpurin-6-yl)benzamide

InChI

InChI=1S/C13H11N5O/c1-18-8-16-10-11(14-7-15-12(10)18)17-13(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,17,19)

InChI Key

QIAGWBDCSUYAHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.